Elcatonin acetate

Catalog No.
S15349842
CAS No.
M.F
C146H241N43O47S2
M. Wt
3414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elcatonin acetate

Product Name

Elcatonin acetate

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C146H241N43O47S2

Molecular Weight

3414.9 g/mol

InChI

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)

InChI Key

JDJALSWDQPEHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Description

A peptide hormone that lowers calcium concentration in the blood. In humans, it is released by thyroid cells and acts to decrease the formation and absorptive activity of osteoclasts. Its role in regulating plasma calcium is much greater in children and in certain diseases than in normal adults.

Elcatonin acetate is a synthetic derivative of calcitonin, a peptide hormone that plays a crucial role in calcium homeostasis. It is primarily derived from the eel species Anguilla japonica and is utilized for its ability to lower serum calcium levels by inhibiting osteoclast activity, which in turn reduces bone resorption. The molecular formula for elcatonin acetate is C146H241N43O47S2, and it is characterized by a complex structure that includes multiple amino acids arranged in a specific sequence that enables its biological activity .

, primarily involving its interaction with receptors in target tissues. The primary mechanism of action involves binding to calcitonin receptors, leading to the activation of intracellular signaling pathways. Key reactions include:

  • Receptor Binding: Elcatonin binds to specific calcitonin receptors on osteoclasts, triggering a cascade of intracellular events that inhibit bone resorption.
  • Signal Transduction: This binding activates adenylyl cyclase, increasing cyclic adenosine monophosphate levels, which modulates various cellular functions such as cytoskeletal rearrangement and cellular motility .
  • Vasodilation: Elcatonin also induces vasodilation in blood vessels through nitric oxide and cyclooxygenase-dependent pathways, enhancing blood flow to various tissues .

Elcatonin acetate exhibits several biological activities:

  • Calcium Regulation: It effectively lowers blood calcium levels by inhibiting the activity of osteoclasts, which are responsible for bone resorption.
  • Vasodilatory Effects: The compound has been shown to cause vasodilation, particularly in retinal blood vessels, suggesting potential applications in ocular health .
  • Cytoskeletal Modulation: Elcatonin influences the cytoskeleton of cells, affecting their shape and movement, which may play a role in its therapeutic effects .

The synthesis of elcatonin acetate typically involves solid-phase peptide synthesis techniques. Key methods include:

  • Solid-Phase Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain while minimizing side reactions.
  • Post-Synthesis Modifications: After the peptide chain is formed, modifications such as acetylation can be performed to produce elcatonin acetate specifically. This involves reacting the free amine groups with acetic anhydride or acetic acid under controlled conditions to achieve the desired acetate form .

Elcatonin acetate has several medical applications:

  • Treatment of Osteoporosis: It is used therapeutically to manage osteoporosis by reducing bone turnover and increasing bone density.
  • Pain Management: The compound may also have analgesic properties, making it useful in managing pain associated with bone diseases.
  • Vascular Health: Its vasodilatory effects suggest potential applications in treating conditions related to impaired blood flow .

Research on elcatonin acetate has highlighted its interactions with various biological systems:

  • Calcitonin Receptor Interactions: Studies have shown that elcatonin binds effectively to calcitonin receptors, leading to significant physiological responses such as reduced calcium levels and enhanced vascular dilation .
  • Synergistic Effects with Other Hormones: There is evidence suggesting that elcatonin may interact synergistically with other hormones involved in calcium metabolism, although specific studies are required to elucidate these interactions fully.

Elcatonin acetate shares similarities with other peptide hormones but has unique properties that distinguish it. Here are some comparable compounds:

Compound NameSimilaritiesUnique Features
CalcitoninBoth regulate calcium homeostasisNatural hormone; elcatonin is a synthetic variant
Salmon CalcitoninSimilar structure and functionHigher potency compared to elcatonin
GoserelinPeptide hormone affecting reproductive healthPrimarily used for prostate cancer treatment
TeriparatideInvolved in bone metabolismParathyroid hormone analog; promotes bone formation

Elcatonin acetate's unique synthesis method and specific receptor interactions make it particularly effective for its intended therapeutic uses while providing distinct advantages over these similar compounds.

XLogP3

-15.6

Hydrogen Bond Acceptor Count

54

Hydrogen Bond Donor Count

50

Exact Mass

3413.7264992 g/mol

Monoisotopic Mass

3412.7231443 g/mol

Heavy Atom Count

238

Dates

Last modified: 08-11-2024

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